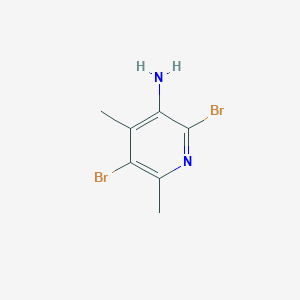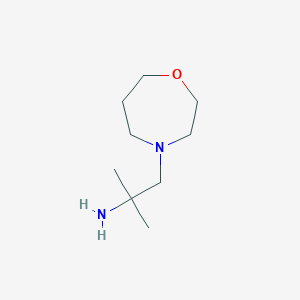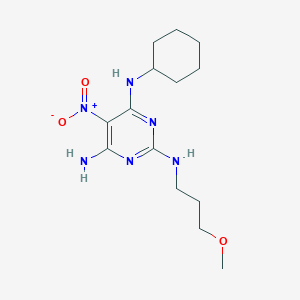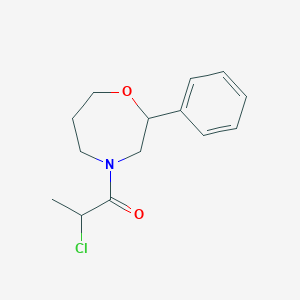
4-Fluoro-3-(trifluoromethyl)benzyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethyl)benzyl fluoride is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzyl fluoride core
Mécanisme D'action
Target of Action
These compounds are often used as building blocks in the synthesis of various organic compounds .
Mode of Action
The mode of action of 4-Fluoro-3-(trifluoromethyl)benzyl fluoride and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene involves their interaction with other organic compounds during synthesis. They are often used in reactions such as Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Biochemical Pathways
The biochemical pathways affected by this compound and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene are dependent on the specific reactions they are involved in. As building blocks in organic synthesis, these compounds can be part of various biochemical pathways depending on the final products they are used to synthesize .
Pharmacokinetics
As these compounds are primarily used in organic synthesis, their pharmacokinetic properties would be largely dependent on the specific context of their use .
Result of Action
The molecular and cellular effects of the action of this compound and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene are determined by the specific reactions they are involved in. As building blocks in organic synthesis, these compounds contribute to the formation of various organic compounds with diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. These factors can affect the rate and outcome of the reactions these compounds are involved in .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl fluoride typically involves the introduction of fluorine atoms into a benzyl fluoride framework. One common method is the direct fluorination of 4-fluoro-3-(trifluoromethyl)benzyl alcohol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more cost-effective and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is often explored.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzyl fluoride moiety can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Fluoro-3-(trifluoromethyl)benzyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated organic compounds, which often exhibit enhanced stability and bioactivity.
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its incorporation into biologically active molecules can improve their metabolic stability and membrane permeability.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased bioavailability and longer half-life.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and low surface energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-Fluoro-3-(trifluoromethyl)benzyl fluoride is unique due to its specific combination of fluorine and trifluoromethyl groups attached to a benzyl fluoride core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Propriétés
IUPAC Name |
1-fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMQEAUFXYRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyano-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2609205.png)


![(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide](/img/structure/B2609212.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2609213.png)



![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2609220.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)


![ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2609226.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)
